molecular formula C20H23NOS B1613165 2,6-Dimethyl-2'-thiomorpholinomethyl benzophenone CAS No. 898781-88-9

2,6-Dimethyl-2'-thiomorpholinomethyl benzophenone

Cat. No. B1613165
M. Wt: 325.5 g/mol
InChI Key: KPEQPYOGAYAINA-UHFFFAOYSA-N
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Description

2,6-Dimethyl-2'-thiomorpholinomethyl benzophenone, also known as DMTMB, is a type of organic compound belonging to the class of benzophenones. It is a yellow solid at room temperature, with a melting point of 78 °C and a boiling point of 168 °C. DMTMB is insoluble in water, but soluble in organic solvents. It is an important intermediate in organic synthesis and is used as a reagent in a variety of chemical reactions.

Scientific Research Applications

Photocrosslinking Agents in Biology

Benzophenones are among the most useful photocrosslinking agents in biology. They have been used to incorporate unnatural amino acids into proteins in Escherichia coli, allowing for the in vivo study of protein interactions through efficient crosslinking methods (Chin et al., 2002).

Biochemistry and Material Science Applications

Benzophenone photochemistry is prominent in both academic and industrial research, utilized in biological chemistry, bioorganic chemistry, and material science. Its unique photochemical properties enable light-directed covalent attachment processes, useful in binding/contact site mapping, molecular target identification, proteome profiling, bioconjugation, and surface grafting (Dormán et al., 2016).

Environmental Applications

Research on tertiary amine-functionalized adsorption resins has demonstrated their effectiveness in removing benzophenone-4 from water, highlighting the environmental applications of benzophenone derivatives in water treatment technologies (Zhou et al., 2018).

Photoinitiating Activity in Polymer Chemistry

Studies on the photoinitiating activity of benzophenone derivatives, such as Irgacure 369, provide insights into their role in polymer chemistry, suggesting applications in the development of new photoinitiators for use in various polymerization processes (Alberti et al., 2008).

Biodegradation and Environmental Impact

Research on the biodegradation of benzophenone and its impact on ecosystems underscores the importance of understanding the environmental behavior of these compounds. For instance, studies have explored the degradation pathways of benzophenone derivatives and their effects on aquatic life, offering insights into the ecological risks and treatment strategies for these pollutants (Ji et al., 2019).

properties

IUPAC Name

(2,6-dimethylphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NOS/c1-15-6-5-7-16(2)19(15)20(22)18-9-4-3-8-17(18)14-21-10-12-23-13-11-21/h3-9H,10-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEQPYOGAYAINA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643823
Record name (2,6-Dimethylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-2'-thiomorpholinomethyl benzophenone

CAS RN

898781-88-9
Record name Methanone, (2,6-dimethylphenyl)[2-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Dimethylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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